![molecular formula C25H18FN5O5 B3020150 N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide CAS No. 1242994-57-5](/img/structure/B3020150.png)
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
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Overview
Description
The compound "N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide" is a synthetic molecule that appears to be related to a class of compounds known for their interaction with the benzodiazepine receptor. These compounds are typically characterized by a [1,2,4]triazolo[4,3-a]quinazoline scaffold, which has been shown to be central to their activity. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on similar structures.
Synthesis Analysis
The synthesis of related compounds involves the use of tricyclic heterocycles, such as the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which have high affinity for the benzodiazepine receptor. Novel synthetic routes have been designed for these compounds, including a two-step synthesis starting with an anthranilonitrile and a hydrazide . The synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has also been reported, which involves the preparation of the triazoloquinazoline ring followed by acylation and subsequent modifications .
Molecular Structure Analysis
The molecular structure of compounds in this class is crucial for their interaction with the benzodiazepine receptor. The [1,2,4]triazolo[4,3-a]quinazoline ring is a common feature in these molecules, and modifications to this core structure can significantly affect their receptor affinity and activity . Theoretical calculations have been performed to suggest useful structural modifications based on biological results, indicating the importance of the molecular structure in the design of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazoloquinazoline ring, which can be achieved through 1,3-dipolar cycloaddition reactions . The subsequent reactions may involve acylation, alkylation, and the introduction of various substituents to modify the compound's properties and biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide" are not detailed in the provided papers, related compounds have been characterized using techniques such as elemental analysis, NMR spectroscopy, and LC/MS . These methods help confirm the structure of the synthesized compounds and ensure their purity. The physical properties such as solubility, melting point, and stability are likely to be influenced by the specific substituents and the overall molecular framework of the compound.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O5/c26-16-7-5-15(6-8-16)12-29-23(33)18-3-1-2-4-19(18)31-24(29)28-30(25(31)34)13-22(32)27-17-9-10-20-21(11-17)36-14-35-20/h1-11H,12-14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYQDYYFASQUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C5=CC=CC=C5C(=O)N(C4=N3)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
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